N-Desmethyl Paroxol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

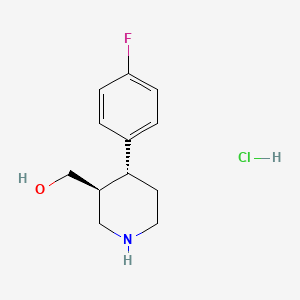

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15;/h1-4,10,12,14-15H,5-8H2;1H/t10-,12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGXYHWSOJVZNA-JGAZGGJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220548-73-2 |

Source

|

| Record name | [(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methanol hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Desmethylene Paroxetine Hydrochloride: Structure, Synthesis, and Characterization

A Note on Nomenclature: The subject of this guide is the principal human metabolite of the selective serotonin reuptake inhibitor (SSRI) Paroxetine. While sometimes colloquially referred to as "N-Desmethyl Paroxetine," this is a misnomer. The primary metabolic pathway does not involve the removal of a methyl group from the piperidine nitrogen. Instead, it involves the enzymatic opening of the methylenedioxy ring on the phenoxy moiety. Therefore, the scientifically accurate terms for this compound are Desmethylene Paroxetine or Paroxetine Catechol . This guide will use these correct terms.

Introduction

Desmethylene Paroxetine is the major metabolite of Paroxetine, a widely prescribed antidepressant.[1] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] This process is a critical aspect of Paroxetine's pharmacokinetics, influencing its duration of action and potential for drug-drug interactions. Understanding the chemical and physical properties of Desmethylene Paroxetine Hydrochloride is essential for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals in drug development and analytical chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, metabolic pathway, and analytical characterization.

Chemical Structure and Physicochemical Properties

Desmethylene Paroxetine retains the core stereochemistry of the parent drug, Paroxetine. The key structural difference is the presence of a catechol group (a benzene ring with two adjacent hydroxyl groups) in place of the methylenedioxyphenyl group.

IUPAC Name: 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride[3]

Chemical Structure:

Caption: 2D structure of Desmethylene Paroxetine.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁ClFNO₃ | [3] |

| Molecular Weight | 353.8 g/mol | [3] |

| CAS Number | 159126-30-4 | [4] |

| Appearance | Yellow solid | [5] |

| Melting Point | 104-107 °C | [4][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4][5] |

| pKa (Predicted) | 9.39 ± 0.10 | [5] |

Synthesis of Desmethylene Paroxetine

The synthesis of Desmethylene Paroxetine is a multi-step process that typically starts from a common intermediate, which can also be used to synthesize Paroxetine itself. The following protocol is based on the methodology described by Segura et al. (2003).[6]

Synthesis Workflow

Caption: Synthetic workflow for Desmethylene Paroxetine HCl.

Experimental Protocol

Step 1: Protection of the Catechol

-

Rationale: The two hydroxyl groups of the catechol are reactive and need to be protected to prevent side reactions during the subsequent ether synthesis. A suitable protecting group, such as a benzyl or silyl group, is used.

-

Procedure:

-

Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF).

-

Add a base (e.g., potassium carbonate) and the protecting agent (e.g., benzyl bromide).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the protected benzaldehyde.

-

Reduce the aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride.

-

Step 2: Williamson Ether Synthesis

-

Rationale: This step forms the crucial ether linkage between the piperidine intermediate and the protected catechol moiety.

-

Procedure:

-

Dissolve N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-piperidine in an anhydrous solvent (e.g., THF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming an alkoxide.

-

Add the protected 3,4-dibenzyloxybenzyl chloride to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and perform an extractive work-up to isolate the N-Boc-protected Desmethylene Paroxetine.

-

Step 3: Deprotection

-

Rationale: Removal of the protecting groups from both the catechol hydroxyls and the piperidine nitrogen.

-

Procedure:

-

Dissolve the product from Step 2 in a suitable solvent.

-

For removal of benzyl groups, catalytic hydrogenation (e.g., H₂, Pd/C) is typically used.

-

For removal of the N-Boc group, treat the compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Evaporate the solvent and excess acid to obtain the crude Desmethylene Paroxetine.

-

Step 4: Hydrochloride Salt Formation

-

Rationale: Conversion of the free base to the more stable and handleable hydrochloride salt.

-

Procedure:

-

Dissolve the crude Desmethylene Paroxetine in a suitable solvent (e.g., anhydrous ether or isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

-

Filter the precipitate, wash with cold solvent, and dry under vacuum to yield Desmethylene Paroxetine Hydrochloride.

-

Metabolic Pathway of Paroxetine

The metabolism of Paroxetine is a critical determinant of its pharmacokinetic profile. The primary pathway begins with the CYP2D6-mediated cleavage of the methylenedioxy bridge.

Caption: Metabolic pathway of Paroxetine.

-

Phase I Metabolism: The initial and rate-limiting step is the demethylenation of the methylenedioxy group of Paroxetine, catalyzed primarily by the polymorphic enzyme CYP2D6, to form the catechol intermediate, Desmethylene Paroxetine.[1]

-

Phase II Metabolism: The highly polar catechol intermediate is then rapidly further metabolized through two main pathways:

-

O-Methylation: The enzyme Catechol-O-Methyltransferase (COMT) methylates one of the hydroxyl groups of the catechol to form two possible methoxy-hydroxy metabolites (M-I and M-II).[1]

-

Conjugation: The hydroxyl groups of the catechol can also be directly conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to form highly water-soluble glucuronide and sulfate conjugates, which are then readily excreted.[7]

-

Analytical Characterization

A comprehensive analytical characterization is crucial for the unambiguous identification and quantification of Desmethylene Paroxetine Hydrochloride.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl and the newly formed catechol rings. The protons of the piperidine ring will appear as a complex set of multiplets. The methylene protons of the -CH₂-O- linker will also be present. The absence of the characteristic singlet for the -O-CH₂-O- protons of the methylenedioxy group (present in Paroxetine's spectrum) is a key indicator of the metabolite's structure.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the catechol ring, which will differ significantly from the signals of the methylenedioxyphenyl ring in Paroxetine. The signal for the methylene carbon of the former methylenedioxy bridge will be absent.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of Desmethylene Paroxetine Hydrochloride will exhibit characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is expected, corresponding to the O-H stretching of the phenolic hydroxyl groups. The N-H stretching of the protonated secondary amine in the piperidine ring will also appear in this region. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions. The C-F stretching vibration will also be present.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of Desmethylene Paroxetine. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of the free base plus a proton. Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for structural confirmation and sensitive quantification in biological matrices.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the methods of choice for the separation and quantification of Paroxetine and its metabolites.

Typical HPLC Method Parameters:

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV detection at approximately 295 nm or fluorescence detection (Excitation: ~295 nm, Emission: ~350 nm) |

| Flow Rate | 1.0 mL/min |

Method Validation: Any analytical method for the quantification of Desmethylene Paroxetine should be fully validated according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Biological Activity

The metabolites of Paroxetine, including Desmethylene Paroxetine and its subsequent conjugates, are considered to be pharmacologically inactive.[1] They exhibit significantly lower affinity for the serotonin transporter compared to the parent drug, Paroxetine.[7] Therefore, they do not contribute to the therapeutic effects or the side-effect profile of Paroxetine treatment.

Conclusion

Desmethylene Paroxetine Hydrochloride is the key metabolite in the biotransformation of Paroxetine. A thorough understanding of its chemical properties, synthesis, and analytical behavior is fundamental for advancing research in drug metabolism, clinical pharmacology, and forensic toxicology. The information provided in this guide serves as a comprehensive technical resource for scientists and researchers working with Paroxetine and its metabolites.

References

-

Segura, M., Roura, L., de la Torre, R., & Joglar, J. (2003). Synthesis of the major metabolites of paroxetine. Bioorganic Chemistry, 31(3), 248-258. [Link]

-

PubChem. (n.d.). Desmethylene Paroxetine Hydrochloride Salt. Retrieved from [Link]

-

Sindrup, S. H., Brøsen, K., Hansen, M. G., Aaes-Jørgensen, T., Overø, K. F., & Gram, L. F. (1992). The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes. British Journal of Clinical Pharmacology, 34(2), 147–151. [Link]

-

Coleman, J. A., & Gouaux, E. (2018). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 7, e38056. [Link]

-

ChemSrc. (n.d.). Synthesis of the major metabolites of Paroxetine. Retrieved from [Link]

-

PubChem. (n.d.). Paroxetine. Retrieved from [Link]

- Masyuk, A. I., & LaRusso, N. F. (2010). Paroxetine, NNC-20-7051, BRL-29060, FG-7051. In xPharm: The Comprehensive Pharmacology Reference. Elsevier.

-

Szymańska, E., Płaziński, W., & Polański, J. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1649. [Link]

- Haddock, R. E., Johnson, A. M., Langley, P. F., Nelson, D. R., & Winter, P. (1989). Metabolic pathway of paroxetine in animals and man and comparative pharmacological properties of its metabolites. Acta Psychiatrica Scandinavica. Supplementum, 350, 24–26.

-

Benedetti, F., Colombo, C., Pirovano, A., Marino, E., & Smeraldi, E. (2009). The catechol-O-methyltransferase Val(108/158)Met polymorphism affects antidepressant response to paroxetine in a naturalistic setting. Psychopharmacology, 203(1), 155–160. [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of (−)‐Paroxetine. Retrieved from [Link]

-

Penmatsa, A., & Gouaux, E. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PLoS ONE, 11(4), e0153513. [Link]

-

Ohshima, T., Aramaki, Y., & Nishiyama, T. (2000). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Chemical & Pharmaceutical Bulletin, 48(4), 529–536. [Link]

-

Coleman, J. A., Green, E. M., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e58455. [Link]

- Google Patents. (n.d.). EP2200997B9 - Synthesis of deuterated benzodioxoles.

-

ClinPGx. (n.d.). paroxetine. Retrieved from [Link]

-

YMER. (n.d.). Evaluation of Drug-Excipient Compatibility for Paroxetine Nanoformulations Using DSC and FTIR Analysis. Retrieved from [Link]

-

Penmatsa, A., & Gouaux, E. (2016). Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter. PLoS ONE, 11(4), e0153513. [Link]

-

Plenge, P., & Mellerup, E. T. (1995). Binding of paroxetine to the serotonin transporter in membranes from different cells, subcellular fractions and species. Journal of Pharmacy and Pharmacology, 47(1), 61–65. [Link]

-

LookChem. (n.d.). Cas 159126-30-4,Desmethylene Paroxetine Hydrochloride Salt. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Paroxetine-impurities. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrogel Formation. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) IR spectra of paroxetine hydrochloride (PXH) and PXH PM (b) differential scanning calorimetry thermogram of PXH and PXH PM. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000957). Retrieved from [Link]

-

SpectraBase. (n.d.). Paroxetine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

GlpBio. (n.d.). Desmethylene Paroxetine (hydrochloride). Retrieved from [Link]

-

Servicio Gallego de Salud. (n.d.). Synthesis of the major metabolites of Paroxetine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Paroxetine. Retrieved from [Link]

Sources

- 1. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Desmethylene Paroxetine Hydrochloride Salt | 159126-30-4 [m.chemicalbook.com]

- 5. Cas 159126-30-4,Desmethylene Paroxetine Hydrochloride Salt | lookchem [lookchem.com]

- 6. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of N-Desmethyl Paroxetine: A Technical Guide for Drug Development Professionals

Abstract

N-Desmethyl Paroxetine, the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, is a crucial molecule in pharmaceutical research and development. Its synthesis is of significant interest for metabolism studies, impurity profiling, and as a potential therapeutic agent in its own right. This in-depth technical guide provides a comprehensive overview of the synthetic pathways to N-Desmethyl Paroxetine, with a focus on the chemical principles, experimental protocols, and critical process parameters. We will delve into the prevalent N-demethylation strategies, explore alternative methodologies, and offer insights into the purification and characterization of the final compound. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed and practical understanding of N-Desmethyl Paroxetine synthesis.

Introduction: The Significance of N-Desmethyl Paroxetine

Paroxetine is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain.[1] Its metabolism in the human body is a complex process, with N-demethylation being a key transformation. This metabolic pathway leads to the formation of N-Desmethyl Paroxetine, a compound that retains pharmacological activity. Understanding the synthesis of this metabolite is paramount for several reasons:

-

Pharmacokinetic and Pharmacodynamic Studies: The availability of pure N-Desmethyl Paroxetine is essential for in-depth studies of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacological activity at the serotonin transporter.

-

Impurity Reference Standard: N-Desmethyl Paroxetine can be present as an impurity in the bulk manufacturing of Paroxetine.[2] Having a well-characterized reference standard is crucial for quality control and regulatory compliance.

-

Drug Development: The unique pharmacokinetic and pharmacodynamic properties of N-Desmethyl Paroxetine may warrant its investigation as a potential therapeutic agent with a different clinical profile compared to the parent drug.

This guide will focus on the chemical synthesis of N-Desmethyl Paroxetine, providing the necessary technical details for its laboratory-scale preparation.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of N-Desmethyl Paroxetine reveals that the most direct approach is the N-demethylation of a suitable precursor. The most common and practical precursor is N-Methyl Paroxetine, which is itself a key intermediate in some synthetic routes to Paroxetine.

Caption: Retrosynthetic analysis of N-Desmethyl Paroxetine.

This retrosynthetic blueprint outlines a three-stage synthetic sequence:

-

Synthesis of the Piperidine Core: Preparation of the key intermediate, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

-

Formation of the Ether Linkage: Coupling of the piperidine intermediate with sesamol to yield N-Methyl Paroxetine.

-

N-Demethylation: Removal of the N-methyl group from N-Methyl Paroxetine to afford the final product, N-Desmethyl Paroxetine.

Synthesis of the Precursor: N-Methyl Paroxetine

The synthesis of N-Methyl Paroxetine is a critical first phase in the overall pathway to N-Desmethyl Paroxetine. This section details the preparation of the necessary building blocks and their subsequent coupling.

Preparation of (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

This chiral piperidine derivative is the cornerstone of the paroxetine scaffold. Its synthesis requires careful control of stereochemistry. A reliable method involves the reduction of a corresponding piperidine ester.

Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add 31.4 g of trans-N-methyl-4'-(4-fluorophenyl)-3-methoxypiperidine and 100 mL of tetrahydrofuran (THF).

-

Reduction: Cool the solution to 10 °C in an ice bath. Slowly add 3.31 g of lithium aluminum hydride (LiAlH₄) in portions, ensuring the temperature does not exceed 15 °C.

-

Reaction Monitoring: Stir the reaction mixture at 10 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of 50 mL of distilled water, followed by 30 mL of a 10% aqueous sodium hydroxide solution. Continue stirring for 30 minutes.

-

Extraction: Add 200 mL of ethyl acetate to the mixture and stir for an additional 30 minutes. Separate the organic and aqueous phases.

-

Purification: Remove the solvent from the organic phase by distillation under reduced pressure. Recrystallize the residue from a mixture of toluene and n-heptane to yield (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine.

| Parameter | Value | Reference |

| Yield | 78.4% | [3] |

| Purity | 99.3% | [3] |

Coupling with Sesamol to form N-Methyl Paroxetine

The formation of the ether linkage between the piperidine alcohol and sesamol is typically achieved via a Williamson ether synthesis. The hydroxyl group of the piperidine is first converted to a better leaving group, such as a mesylate, which is then displaced by the phenoxide of sesamol.

Experimental Protocol:

-

Mesylation: Dissolve (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (10 mmol) in toluene (30 mL) and cool to 5-10 °C. Add triethylamine (13 mmol) followed by the dropwise addition of methanesulfonyl chloride (11 mmol). Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Phenoxide Formation: In a separate flask, dissolve sesamol (12 mmol) in a suitable solvent such as dimethylformamide (DMF) and add a strong base like sodium hydride to form the sodium salt of sesamol.

-

Coupling: Add the solution of the mesylated piperidine to the sesamol salt solution. Heat the reaction mixture to facilitate the nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude N-Methyl Paroxetine can be purified by column chromatography or recrystallization.[4]

| Parameter | Value | Reference |

| Yield | ~25% (as per '196 patent) | [4] |

| Purity | >97.5% | [4] |

The Core Transformation: N-Demethylation of N-Methyl Paroxetine

The final and most critical step in the synthesis of N-Desmethyl Paroxetine is the removal of the N-methyl group. The most widely employed method is a variation of the von Braun degradation using chloroformate reagents.

The von Braun N-Demethylation: Mechanism and Rationale

The von Braun reaction and its modifications are powerful tools for the N-dealkylation of tertiary amines. The reaction proceeds through a two-step mechanism:

-

Formation of a Carbamate Intermediate: The tertiary amine (N-Methyl Paroxetine) acts as a nucleophile and attacks the electrophilic carbonyl carbon of a chloroformate reagent, such as phenyl chloroformate. This results in the formation of a quaternary ammonium salt, which then collapses to form a stable carbamate intermediate and an alkyl halide (methyl chloride).

-

Hydrolysis of the Carbamate: The resulting carbamate is then hydrolyzed under basic conditions (e.g., with potassium hydroxide) to yield the secondary amine (N-Desmethyl Paroxetine), along with byproducts derived from the chloroformate.

Caption: Mechanism of N-demethylation via the von Braun reaction.

The choice of phenyl chloroformate is historically significant and effective. However, it generates phenol as a byproduct, which can be environmentally problematic.

Experimental Protocol for N-Demethylation

The following protocol outlines the N-demethylation of N-Methyl Paroxetine using phenyl chloroformate.

Experimental Protocol:

-

Carbamate Formation: Dissolve N-Methyl Paroxetine in a suitable solvent such as toluene. Add phenyl chloroformate and heat the mixture.[2] The reaction can be monitored by TLC or HPLC to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, wash the reaction mixture with an aqueous acid solution (e.g., HCl) and then with water to remove any unreacted reagents and byproducts.

-

Hydrolysis: Isolate the carbamate intermediate and dissolve it in an alcoholic solvent. Add a strong base, such as potassium hydroxide, and reflux the mixture to hydrolyze the carbamate.[2]

-

Isolation of N-Desmethyl Paroxetine: After hydrolysis, cool the reaction mixture and extract the N-Desmethyl Paroxetine into an organic solvent. Wash the organic layer with water and brine, then dry it over a suitable drying agent (e.g., sodium sulfate).

-

Purification: The crude N-Desmethyl Paroxetine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product of high purity.

| Parameter | Value | Reference |

| Yield | Not explicitly stated, but part of a multi-step synthesis. | [2][5] |

| Purity | High purity achievable after purification. | [2] |

Alternative N-Demethylation Strategies

While the use of chloroformate reagents is a well-established method, researchers are continually exploring alternative, greener, and more efficient N-demethylation techniques.

1-Chloroethyl Chloroformate (1-CECF)

1-CECF is a valuable alternative to phenyl chloroformate. Its reaction with tertiary amines also proceeds via a carbamate intermediate. The key advantage of 1-CECF is that its hydrolysis byproducts are less hazardous than phenol.

Photochemical N-Demethylation

Photochemical methods offer a mild and often highly selective approach to N-demethylation. These reactions typically involve the use of a photosensitizer that, upon irradiation with light, can promote the oxidative cleavage of the N-methyl group.[6] While specific applications to Paroxetine are not widely reported, this method holds promise for the synthesis of N-desmethyl analogs of various alkaloids and related compounds.

Enzymatic N-Demethylation

Biocatalysis presents an elegant and environmentally benign approach to N-demethylation. Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the N-dealkylation of a wide range of xenobiotics in vivo.[7] The use of isolated enzymes or whole-cell systems for preparative scale N-demethylation is an active area of research and could provide a highly selective route to N-Desmethyl Paroxetine.[8]

Data Summary

The following table summarizes the key transformations and reported yields in the synthesis of N-Desmethyl Paroxetine.

| Reaction Step | Starting Material | Product | Key Reagents | Reported Yield | Reference |

| Piperidine Core Synthesis | trans-N-methyl-4'-(4-fluorophenyl)-3-methoxypiperidine | (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | LiAlH₄ | 78.4% | [3] |

| Etherification | (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine & Sesamol | N-Methyl Paroxetine | MsCl, NaH | ~25% | [4] |

| N-Demethylation | N-Methyl Paroxetine | N-Desmethyl Paroxetine | Phenyl Chloroformate, KOH | - | [2][5] |

Conclusion and Future Perspectives

The synthesis of N-Desmethyl Paroxetine is a well-defined process, with the N-demethylation of N-Methyl Paroxetine being the pivotal step. The classical approach using phenyl chloroformate remains a reliable method, although the development of greener alternatives is a continuing endeavor. The exploration of photochemical and enzymatic methods could lead to more sustainable and selective synthetic routes in the future. This technical guide provides a solid foundation for researchers and drug development professionals to confidently approach the synthesis of this important molecule, enabling further investigation into its pharmacological properties and its role in the broader context of Paroxetine's clinical profile.

References

- Alipour, M., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3235.

- Robins, R. J., et al. (2007). Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. Phytochemistry Reviews, 6(1), 145-160.

- Zhang, Y., et al. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. Molecules, 28(20), 7129.

- Thavaneswaran, S., & Scammells, P. J. (2006). N-Demethylation of Alkaloids.

- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A.

- The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. (2001).

- Ripper, J. A., Tiekink, E. R., & Scammells, P. J. (2001). Photochemical N-demethylation of alkaloids. Bioorganic & medicinal chemistry letters, 11(4), 443-445.

- Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. (2012). Asian Journal of Research in Chemistry, 5(3).

- Synthesis of the major metabolites of paroxetine. (2009). Tetrahedron: Asymmetry, 20(13), 1545-1549.

- Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxid

- Improved process for the preparation of (-) trans-n-methyl paroxetine. (2007).

- Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. (2023). Journal of the American Chemical Society, 145(29), 15996-16004.

- Organophotocatalytic N‐Demethylation of Oxycodone Using Molecular Oxygen. (2020). ChemPhotoChem, 4(5), 336-341.

- Synthesis of the major metabolites of Paroxetine. (2009). Request PDF.

- Process for the preparation of paroxetine hydrochloride. (2009).

- Process for the preparation of paroxetine. (2001).

Sources

- 1. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2007034270A2 - Improved process for the preparation of (-) trans-n-methyl paroxetine - Google Patents [patents.google.com]

- 5. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]

- 6. Photochemical N-demethylation of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of Paroxetine and Its Metabolites for Drug Development Professionals

Introduction: Beyond the Parent Compound

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder and other affective disorders.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic profile, which is heavily influenced by its metabolic fate. While the parent drug's properties are well-documented, a comprehensive understanding of its metabolites is critical for drug development professionals. These metabolites, although considered pharmacologically inactive, possess distinct physicochemical characteristics that govern their absorption, distribution, metabolism, and excretion (ADME), and can influence drug-drug interactions and overall patient response.[1][3]

This technical guide provides an in-depth analysis of the core physicochemical properties of paroxetine and its principal metabolites. Moving beyond a simple data summary, this document elucidates the causal relationships between molecular structure and properties such as ionization (pKa), lipophilicity (logP), and solubility. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these critical parameters, empowering researchers to conduct their own validated assessments.

The Metabolic Journey of Paroxetine

Paroxetine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6.[3][4][5] The initial and rate-limiting step is the demethylenation of the methylenedioxy group, which forms a highly reactive catechol intermediate.[6][7] This intermediate is then rapidly detoxified through two main pathways: O-methylation by catechol-O-methyltransferase (COMT) or conjugation with glucuronic acid or sulfate.[1][3]

The O-methylation process results in the formation of two major, isomeric metabolites:

-

Metabolite M-I (BRL 36610): (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

-

Metabolite M-II (BRL 36583): (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine

Another significant metabolic pathway involves the formation of:

-

Metabolite M-III (BRL 35961): (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine[5]

These structural transformations fundamentally alter the molecule's interaction with its biological environment. The introduction of hydroxyl and methoxy groups increases polarity and changes the ionization potential, thereby impacting the ADME profile.

Comparative Physicochemical Properties

A molecule's physicochemical properties are the primary determinants of its pharmacokinetic behavior. Understanding the shifts in these properties from the parent drug to its metabolites is crucial for predicting their disposition in the body.

| Property | Paroxetine (Parent Drug) | Metabolite M-I / M-II | Metabolite M-III | Rationale for Change |

| Molecular Weight ( g/mol ) | 329.4[1] | 331.38 | 231.28 | Addition of hydroxyl and methyl groups (M-I/M-II); replacement of benzodioxole ring with hydroxymethyl group (M-III). |

| pKa (Basic) | 9.9[2][8] | Expected to be similar to Paroxetine (~9.5-10.0) | Expected to be similar to Paroxetine (~9.5-10.0) | The primary basic center (piperidine nitrogen) remains unchanged across the metabolites. |

| pKa (Acidic) | N/A | Expected ~10.0-10.5 | Expected ~14-16 | The newly introduced phenolic hydroxyl group in M-I and M-II is weakly acidic. The alcoholic hydroxyl in M-III is very weakly acidic. |

| logP (Octanol/Water) | 3.95[2][8] | Predicted to be lower (~2.5-3.0) | Predicted to be significantly lower (~1.5-2.0) | The introduction of polar hydroxyl groups dramatically increases hydrophilicity, thus lowering the logP value. |

| Aqueous Solubility | 5.4 mg/mL (as HCl salt)[9] | Expected to be higher than Paroxetine | Expected to be significantly higher than Paroxetine | Increased polarity and hydrogen bonding potential from the hydroxyl groups enhance interaction with water, leading to greater solubility. |

| Pharmacological Activity | Potent SSRI | Considered inactive (<1/50th potency of paroxetine)[5] | Considered inactive[5] | Structural changes likely disrupt the precise fit required for high-affinity binding to the serotonin transporter. |

In-Depth Analysis of Physicochemical Parameters

Ionization Constant (pKa)

The pKa value dictates the extent of a molecule's ionization at a given pH. This is a critical factor influencing membrane permeability, receptor binding, and solubility.

-

Paroxetine's Basicity: Paroxetine is a lipophilic basic amine with a pKa of approximately 9.9.[2][8] This is attributed to the secondary amine within the piperidine ring. At physiological pH (7.4), this amine is almost entirely protonated, carrying a positive charge. This charge is favorable for interactions with the serotonin transporter but can limit passive diffusion across biological membranes.

-

Metabolite Ionization: The core piperidine structure is retained in metabolites M-I, M-II, and M-III, meaning their basic pKa will be very similar to that of paroxetine. However, the key difference in M-I and M-II is the introduction of a phenolic hydroxyl group from the opening of the methylenedioxy ring. This group is weakly acidic, with an estimated pKa in the range of 10-10.5. While this group would be predominantly in its neutral form at physiological pH, its presence significantly increases the overall polarity of the molecule compared to the parent drug.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a lipid versus an aqueous environment. It is a key predictor of a drug's ability to cross cell membranes, including the blood-brain barrier.

-

Paroxetine's Lipophilicity: Paroxetine has a logP of 3.95, indicating it is a highly lipophilic molecule.[2][8] This property facilitates its distribution into tissues and passage into the central nervous system where it exerts its therapeutic effect.

-

Impact of Metabolism on Lipophilicity: The metabolic conversion of paroxetine to its hydroxylated metabolites (M-I, M-II, and M-III) drastically reduces lipophilicity. The addition of one or more hydroxyl groups introduces significant polarity and hydrogen-bonding capability, increasing the molecule's affinity for aqueous environments. This leads to a lower logP value, which in turn restricts the metabolites' ability to cross membranes and contributes to their rapid clearance from the body.

Aqueous Solubility

Solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its bioavailability.

-

Paroxetine's Solubility: The hydrochloride salt of paroxetine has an aqueous solubility of 5.4 mg/mL.[9]

-

Enhanced Solubility of Metabolites: The increased polarity and hydrogen bonding potential of the metabolites, due to their hydroxyl groups, are expected to significantly enhance their aqueous solubility compared to paroxetine. This increased water solubility facilitates their transport in the bloodstream and subsequent excretion via the kidneys.

Experimental Protocols for Physicochemical Property Determination

To ensure data integrity and reproducibility, standardized and validated protocols are essential. The following sections detail robust methodologies for determining pKa, logP, and aqueous solubility.

Protocol 1: Determination of pKa by Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of sodium hydroxide (NaOH) and a 0.1 M solution of hydrochloric acid (HCl).

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

Accurately weigh and dissolve the test compound (paroxetine or a synthesized metabolite) in a suitable solvent (e.g., water or a water/methanol co-solvent for poorly soluble compounds) to a concentration of approximately 1 mM.

-

-

Calibration:

-

Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.

-

-

Titration Procedure:

-

Place 20 mL of the 1 mM sample solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

If titrating a basic compound, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first and second derivatives of the titration curve to accurately identify the equivalence point(s).

-

The pKa is equal to the pH at the half-equivalence point. For a basic compound, this corresponds to the point where half of the compound has been neutralized.

-

Causality and Validation: The use of a constant ionic strength background (0.15 M KCl) is crucial to minimize changes in activity coefficients during the titration, ensuring that the measured potential changes are directly related to changes in the concentration of the ionized species. Calibrating the pH meter with multiple standard buffers before and after the experiment validates the accuracy of the pH measurements, which is the core of this technique.

Protocol 2: Determination of logP by the Shake-Flask Method

This is the gold-standard method for experimentally determining the octanol-water partition coefficient. It involves measuring the concentration of the analyte in both phases after they have reached equilibrium.

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with a pH 7.4 phosphate buffer by mixing them vigorously for 24 hours, then allowing the phases to separate completely.

-

Similarly, pre-saturate the pH 7.4 phosphate buffer with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each).

-

Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.

-

Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.

-

Allow the vial to stand undisturbed until the two phases have clearly and completely separated. Centrifugation at a low speed can aid in this separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve for the compound in each phase must be generated for accurate quantification.

-

-

Calculation:

-

Calculate the logP using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Causality and Validation: The pre-saturation of the solvents is a self-validating step that prevents the mutual dissolution of the phases from altering the phase volumes and thus affecting the final concentration measurements. Reaching true equilibrium is paramount; therefore, determining the optimal shaking time by analyzing samples at different time points (e.g., 30, 60, 120 minutes) to ensure the concentration ratio becomes constant is a key validation step.

Protocol 3: Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium, which is the maximum concentration the compound can achieve in that solution at a given temperature.

Methodology:

-

Preparation:

-

Prepare the desired aqueous buffer (e.g., pH 7.4 phosphate buffer).

-

Add an excess amount of the solid test compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This may take anywhere from 24 to 72 hours. The equilibration time should be determined experimentally by measuring the concentration at different time points until it remains constant.

-

-

Sample Processing:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

-

Filter the sample through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microscopic particles. The initial portion of the filtrate should be discarded to prevent errors from drug adsorption to the filter.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the appropriate mobile phase.

-

Determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard calibration curve.

-

-

Result:

-

The measured concentration represents the equilibrium aqueous solubility of the compound.

-

Causality and Validation: The core principle of this method is achieving a true thermodynamic equilibrium between the solid and dissolved states of the compound. The validation of this protocol hinges on confirming that an excess of the solid compound remains at the end of the experiment and that the measured concentration does not change with further incubation time. This ensures that the solution is genuinely saturated.

Conclusion

The metabolic transformation of paroxetine leads to metabolites with significantly altered physicochemical properties. The introduction of polar functional groups, primarily hydroxyl moieties, results in a marked decrease in lipophilicity and a corresponding increase in aqueous solubility. While the basicity of the core piperidine nitrogen remains largely unaffected, the overall increase in polarity governs the pharmacokinetic profile of these metabolites, facilitating their rapid elimination and rendering them pharmacologically inactive. For drug development professionals, a thorough understanding and experimental validation of these properties are not merely academic exercises; they are fundamental to building predictive ADME models, anticipating potential drug-drug interactions, and ultimately ensuring the development of safe and effective therapeutics.

References

- Segura, M., Roura, L., de la Torre, R., & Joglar, J. (2003). Synthesis of the major metabolites of paroxetine. Bioorganic chemistry, 31(5), 335–342.

- Segura, M., et al. (2003). Synthesis of the major metabolites of Paroxetine.

- Ohno, Y., et al. (2002). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals. Chemical & Pharmaceutical Bulletin, 50(12), 1611-1615.

- PharmGKB.

- PubChem. Paroxetine metabolite M-II-glucuronide.

- Ohno, Y., et al. (2002). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate Crystals.

- PubChem. Paroxetine.

- Cayman Chemical. (n.d.). Paroxetine (hydrochloride)

- Creveling, C. R., & Kirk, K. L. (1985). Regioselectivity of catechol O-methyltransferase. The effect of pH on the site of O-methylation of fluorinated norepinephrines. Biochemical pharmacology, 34(23), 4151–4156.

- Soni, P., et al. (2016). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. Indian Journal of Pharmaceutical Sciences, 78(4), 468-474.

- ChemicalBook. (n.d.). Paroxetine.

- Haddock, R. E., et al. (1989). Metabolic pathway of paroxetine in animals and man and comparative pharmacological properties of its metabolites. Acta Psychiatrica Scandinavica Supplementum, 350, 24-26.

- Chojnacka, K., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. Molecules, 26(4), 924.

- Chojnacka, K., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. PMC - PubMed Central.

- U.S. Food and Drug Administration. (n.d.). PAXIL (paroxetine hydrochloride) Label.

- Aurobindo Pharma Inc. (2023).

- HEXAL AG. (n.d.).

- Soni, P., et al. (2016). Solubility Enhancement of Paroxetine Hydrochloride by Hydrotropy. Indian Journal of Pharmaceutical Sciences.

- PubChem. Paroxetine metabolite m-i-sulfate.

- PubChem. Paroxetine metabolite m-ii-glucuronide.

- PubChem. Paroxetine metabolite m-i-glucuronide.

- U.S. Food and Drug Administration. (2013). NDA 204516 Clinical Pharmacology Review.

- PharmGKB.

- Human Metabolome Database. (2012). Showing metabocard for Paroxetine (HMDB0014853).

- Fitch, C. A., et al. (2015). Effect of Methylation on the Side-Chain pKa Value of Arginine. Biochemistry, 54(36), 5587–5590.

- Chen, X., et al. (2022). Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts.

- Olson, J., et al. (2012). Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of Catalytic Activity. PLoS ONE, 7(1), e29648.

- Lu, H., et al. (2002). O-Methylation of tea polyphenols catalyzed by human placental cytosolic catechol-O-methyltransferase. Drug Metabolism and Disposition, 30(5), 578-584.

- U.S. Food and Drug Administration. (1998). NDA 21-299 Pharmacology Review.

Sources

- 1. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paroxetine | 61869-08-7 [chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Metabolism of Paroxetine: Elucidating the Primary Metabolic Pathways

Executive Summary

This technical guide provides a comprehensive overview of the metabolic fate of paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI). A critical clarification is addressed upfront: contrary to the initial premise of N-desmethyl paroxetine as a primary metabolite, extensive scientific literature reveals that the principal metabolic pathway of paroxetine in humans is not N-demethylation. Instead, the primary route of metabolism involves oxidation and methylation of the methylenedioxy group. This guide will detail this primary pathway, the enzymes involved, the resulting metabolites, and their pharmacological inactivity. Furthermore, we will explore the pharmacokinetics of paroxetine, the influence of genetic polymorphisms on its metabolism, and provide established analytical methodologies for its quantification in biological matrices. While N-demethylation is a known chemical reaction used in the synthesis of paroxetine from its N-methylated precursor, it does not represent a significant in vivo metabolic pathway.

The Principal Metabolic Pathway of Paroxetine: Demethylenation

The metabolism of paroxetine is extensive, with less than 2% of the parent drug excreted unchanged in the urine[1]. The initial and most significant step in its biotransformation is the demethylenation of the methylenedioxy phenyl group[2]. This reaction is primarily catalyzed by the cytochrome P450 isoenzyme CYP2D6[3][4].

The process involves the oxidation of the methylene bridge of the methylenedioxy group, leading to the formation of an unstable catechol intermediate[3][5]. This catechol intermediate is then rapidly metabolized further through O-methylation at either the C3 or C4 position, or by conjugation with glucuronide and sulfate[5][6].

The resulting metabolites are considered pharmacologically inactive, possessing less than 1/50th of the serotonin reuptake inhibitory activity of the parent compound, and therefore do not contribute to the clinical effects of paroxetine[7][8].

Sources

- 1. Paroxetine - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the In Vitro N-Demethylation of Paroxetine: Principles and Methodologies

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for studying the in vitro metabolism of paroxetine, with a specific focus on its N-demethylation pathway to form N-desmethyl paroxetine. Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI), is primarily metabolized by the cytochrome P450 (CYP) enzyme system. While the main metabolic route involves demethylenation of the methylenedioxy group, N-demethylation represents another key transformation. Understanding this pathway is crucial for comprehensive metabolic profiling and predicting potential drug-drug interactions. This document details the central role of CYP2D6, offers validated experimental protocols using human liver microsomes (HLMs), discusses analytical quantification by LC-MS/MS, and outlines robust data analysis and quality control procedures. It is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret in vitro studies of paroxetine metabolism.

Introduction

Paroxetine: Clinical Significance and Metabolic Profile

Paroxetine is a widely prescribed SSRI for the treatment of major depressive disorder, anxiety disorders, and other related conditions.[1] Its therapeutic action is achieved through potent and selective inhibition of the serotonin transporter (SLC6A4).[2][3] Following oral administration, paroxetine is well-absorbed and undergoes extensive first-pass metabolism in the liver, which is a critical determinant of its pharmacokinetic profile.[4][5] The metabolism of paroxetine is complex, involving oxidation, methylation, and conjugation, leading to pharmacologically inactive metabolites.[5][6] Due to the saturable nature of its metabolism, paroxetine can exhibit non-linear pharmacokinetics, where higher doses lead to a disproportionate increase in plasma concentrations.[4][5]

The N-Demethylation Pathway

While the principal metabolic pathway for paroxetine is the demethylenation of its methylenedioxy group to form a catechol intermediate, other pathways, including N-demethylation, contribute to its overall clearance.[2][7][8][9] The N-demethylation reaction involves the removal of a methyl group from the piperidine nitrogen, yielding N-desmethyl paroxetine. Although often considered a minor route, characterizing all metabolic pathways is essential for a complete understanding of a drug's disposition and for identifying all potential metabolites.

The Role of In Vitro Models in Drug Development

In vitro metabolism studies are a cornerstone of modern drug development. They provide a controlled environment to identify metabolic pathways, pinpoint the enzymes responsible (reaction phenotyping), and assess the potential for a new chemical entity to be a victim or perpetrator of drug-drug interactions. Systems such as human liver microsomes (HLMs), S9 fractions, and recombinant human CYP enzymes are routinely used.[10][11] HLMs are particularly valuable as they contain a high concentration of the Phase I CYP enzymes responsible for the metabolism of a majority of marketed drugs.[10]

The Enzymatic Basis of Paroxetine N-Demethylation

The Cytochrome P450 Superfamily

The cytochrome P450 (CYP) superfamily is the primary family of enzymes responsible for the oxidative biotransformation of most clinically used drugs.[12] Of the many human CYPs, a small number, including CYP3A4/5, CYP2D6, CYP2C9, and CYP1A2, are responsible for the metabolism of the vast majority of xenobiotics.[12]

Identification of CYP2D6 as the Primary Catalyst

The metabolism of paroxetine is predominantly catalyzed by cytochrome P450 2D6 (CYP2D6).[1][4][7][13] This enzyme is responsible for the high-affinity, saturable component of paroxetine's elimination.[4] Studies using human liver microsomes have shown that the rate of paroxetine metabolism is significantly higher in microsomes from extensive metabolizers of debrisoquine (a probe for CYP2D6 activity) compared to poor metabolizers.[7][13] Furthermore, potent and selective CYP2D6 inhibitors like quinidine strongly inhibit paroxetine metabolism in these systems.[7][13] While much of the literature focuses on the demethylenation pathway, CYP2D6 is also implicated in N-demethylation reactions for other substrates.[14]

Paroxetine is not only a substrate but also a potent inhibitor of CYP2D6, which can influence its own metabolism, a phenomenon known as auto-inhibition.[2][4][15] This mechanism-based inhibition can lead to phenocopying, where an individual with a genotype of an extensive metabolizer (EM) may exhibit the phenotype of a poor metabolizer (PM) after prolonged treatment.[4]

Contribution of Other CYP Isoforms

While CYP2D6 is the major enzyme, other isoforms may contribute to a lesser extent, particularly at higher paroxetine concentrations where the high-affinity CYP2D6 becomes saturated. In vitro studies have suggested minor roles for CYP3A4, CYP1A2, and CYP2C19 in the formation of the paroxetine-catechol metabolite.[4][16] It is plausible that these low-affinity enzymes could also contribute to the N-demethylation pathway, especially in individuals with compromised CYP2D6 activity (CYP2D6 poor metabolizers).[4]

Experimental Systems for In Vitro Metabolism

The choice of an in vitro system is critical for obtaining physiologically relevant data.

-

Human Liver Microsomes (HLMs): This is the gold-standard system for Phase I metabolism studies. Prepared by ultracentrifugation of liver homogenate, HLMs are vesicles of the endoplasmic reticulum rich in CYP enzymes and NADPH-cytochrome P450 reductase.[10] They are ideal for determining kinetic parameters like Kₘ and Vₘₐₓ.

-

Recombinant Human CYP Enzymes (rhCYP): These are individual human CYP enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells). They are indispensable for reaction phenotyping to definitively identify which specific CYP isoform is responsible for a particular metabolic reaction.

-

Liver S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate. It contains both microsomal and cytosolic enzymes, making it suitable for studying both Phase I and some Phase II metabolic reactions.[11] For CYP-mediated reactions like N-demethylation, HLMs are generally preferred due to higher enzyme concentration.

Core Protocol: Paroxetine N-Demethylation in Human Liver Microsomes

This protocol provides a robust framework for quantifying the formation of N-desmethyl paroxetine from paroxetine in pooled human liver microsomes.

Principle of the Assay

Paroxetine is incubated with human liver microsomes in the presence of an NADPH-regenerating system, which provides the necessary reducing equivalents for CYP enzyme activity. The reaction is initiated by adding the cofactor, allowed to proceed for a defined period under linear conditions, and then terminated by adding an organic solvent, which also precipitates the microsomal proteins. The supernatant is then analyzed by LC-MS/MS to quantify the formation of N-desmethyl paroxetine.

Materials and Reagents

| Reagent | Typical Concentration | Purpose |

| Pooled Human Liver Microsomes | 0.2 - 0.5 mg/mL | Enzyme source |

| Paroxetine | 0.1 - 50 µM | Substrate |

| Potassium Phosphate Buffer | 100 mM, pH 7.4 | Maintain physiological pH |

| NADPH-Regenerating System | Solution A & B | Cofactor for CYP activity |

| (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase) | ||

| Magnesium Chloride (MgCl₂) | 3.3 mM | Cofactor for G6P Dehydrogenase |

| Acetonitrile (ACN) with Internal Standard | As required | Terminate reaction, precipitate protein |

| N-Desmethyl Paroxetine | For standard curve | Analytical standard |

| Paroxetine-d6 | e.g., 100 ng/mL | Internal Standard for LC-MS/MS |

Step-by-Step Experimental Workflow

-

Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer, MgCl₂, and human liver microsomes.

-

Pre-incubation: Add the paroxetine substrate (from a stock solution in a solvent like methanol or DMSO, ensuring final solvent concentration is <0.5%) to the master mix.[10] Vortex gently and pre-incubate at 37°C for 5 minutes to bring the reaction to temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding the pre-warmed NADPH-regenerating system.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15, 30, 45 minutes). This time should be within the linear range of metabolite formation, which must be determined experimentally.

-

Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Paroxetine-d6).[17] The organic solvent halts all enzymatic activity and precipitates the microsomal proteins.

-

Sample Processing: Vortex the samples vigorously for 2 minutes. Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein.[18]

-

Analysis: Carefully transfer the supernatant to a 96-well plate or HPLC vials for LC-MS/MS analysis.[18]

Diagram: Experimental Workflow

Caption: Workflow for in vitro paroxetine metabolism assay.

Analytical Quantification by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying paroxetine and its metabolites due to its superior sensitivity and selectivity.[19][20]

-

Principle: The sample extract is injected into an HPLC system, where paroxetine and N-desmethyl paroxetine are separated from other matrix components on a reversed-phase column (e.g., C18).[18][19] The separated compounds then enter the mass spectrometer.

-

Mass Spectrometry: Using an electrospray ionization (ESI) source, the molecules are ionized. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored. This precursor -> product ion transition is highly specific to the analyte, minimizing interferences.

-

Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as paroxetine-d6, is crucial.[17][18] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[18]

Typical LC-MS/MS Conditions

| Parameter | Typical Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)[18] |

| Mobile Phase A | 0.1% Formic Acid in Water[18] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[18] |

| Flow Rate | 0.5 - 0.8 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined empirically |

| Paroxetine | e.g., m/z 330.1 -> 70.0 |

| N-Desmethyl Paroxetine | e.g., m/z 316.1 -> 70.0 |

| Paroxetine-d6 (IS) | e.g., m/z 336.1 -> 70.0 |

Data Analysis and Interpretation

Calculating the Rate of Metabolite Formation

The concentration of N-desmethyl paroxetine in each sample is determined from a standard curve prepared with authentic standard. The rate of formation (V) is then calculated using the following equation:

V = [Metabolite Concentration] / (Incubation Time × Microsomal Protein Concentration)

The rate is typically expressed in units of pmol/min/mg protein.

Enzyme Kinetics: Determining Kₘ and Vₘₐₓ

To characterize the enzyme's affinity for the substrate (Kₘ) and the maximum reaction rate (Vₘₐₓ), a substrate saturation experiment is performed. The assay is run with a range of paroxetine concentrations (e.g., 8-10 concentrations spanning from below to well above the expected Kₘ). The resulting rates (V) are plotted against the substrate concentrations [S], and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis:

V = (Vₘₐₓ × [S]) / (Kₘ + [S])

These kinetic parameters are fundamental for predicting metabolic clearance and the potential for drug-drug interactions.

Diagram: Michaelis-Menten Kinetics Workflow

Caption: Data analysis workflow for enzyme kinetics.

Assay Validation and Quality Control

For trustworthy and reproducible results, rigorous assay validation is non-negotiable.

-

Linearity: It is critical to confirm that metabolite formation is linear with respect to both incubation time and protein concentration. This ensures the assay is conducted under initial velocity conditions.

-

Controls:

-

Negative Control (No NADPH): Incubations performed without the NADPH-regenerating system should show no metabolite formation, confirming the reaction is CYP-dependent.

-

Negative Control (No Microsomes): Incubations without microsomes should show no metabolite formation, confirming the reaction is enzyme-mediated.

-

Vehicle Control: The assay should be run with the vehicle used to dissolve paroxetine to ensure it has no effect on enzyme activity.

-

-

Troubleshooting: Low metabolite formation may be due to poor microsomal quality, incorrect cofactor concentration, or substrate inhibition at high concentrations. High variability can result from inconsistent pipetting, temperature fluctuations, or analytical issues.

Conclusion

The in vitro N-demethylation of paroxetine is an important metabolic pathway primarily mediated by the polymorphic enzyme CYP2D6. A thorough characterization of this pathway using robust and validated in vitro methods, such as the HLM assay detailed here, is fundamental to a comprehensive understanding of paroxetine's disposition. The methodologies described in this guide, from experimental design using human liver microsomes to sensitive LC-MS/MS quantification and rigorous kinetic analysis, provide a framework for generating high-quality data. These data are invaluable for applications ranging from basic metabolic research to formal regulatory submissions in drug development, ultimately contributing to the safer and more effective use of this important therapeutic agent.

References

-

Paroxetine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Paroxetine (Paxil)- CYP2D6. MyDrugGenome. [Link]

-

Bloomer JC, Woods FR, Haddock RE, Lennard MS, Tucker GT. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes. British Journal of Clinical Pharmacology. [Link]

-

The role of CYP2D6 in the metabolism of antidepressants. GSC Biological and Pharmaceutical Sciences. [Link]

-

Słomski P, Wachulec M, Stępień A, Sławska J, Giebułtowicz J, Młynarska E, Ruchała M, Fichna J. Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences. [Link]

-

The role of CYP2D6 in the metabolism of antidepressants. GSC Online Press. [Link]

-

Bloomer JC, Woods FR, Haddock RE, Lennard MS, Tucker GT. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes. PMC - NIH. [Link]

-

Tournel G, Houdret N, Hédouin A, Deveaux M, Gosset D, Lhermitte M. Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by high-performance liquid chromatography/electrospray ion trap mass spectrometry: application to pharmacokinetic studies. Rapid Communications in Mass Spectrometry. [Link]

-

Jornil J, Jensen KG, Larsen F, Linnet K. Identification of cytochrome P450 isoforms involved in the metabolism of paroxetine and estimation of their importance for human paroxetine metabolism using a population-based simulator. Drug Metabolism and Disposition. [Link]

-

Patel, Rajeshri D., et al. A Concise Review on Characteristics and Analytical Methods of Paroxetine. Atmiya University. [Link]

-

Słomski P, Wachulec M, Stępień A, Sławska J, Giebułtowicz J, Młynarska E, Ruchała M, Fichna J. Paroxetine—Overview of the Molecular Mechanisms of Action. PMC - PubMed Central. [Link]

-

paroxetine. ClinPGx. [Link]

-

Humbert H, Spirié C, F-Piquet C, R-L-Amourel G, Dallet P. Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry. Journal of Chromatography B. [Link]

-

Vasconcelos M, Macedo T, Osswald G, Queiroz G. Synthesis of the major metabolites of paroxetine. Tetrahedron: Asymmetry. [Link]

-

Ji, QC. Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Longdom Publishing. [Link]

-

Paroxetine. PubChem - NIH. [Link]

-

Kaye CM, Haddock RE, Langley PF, Mellows G, Tasker TC, Zussman BD, Greb WH. A review of the metabolism and pharmacokinetics of paroxetine in man. Acta Psychiatrica Scandinavica Supplementum. [Link]

-

Haddock RE, Johnson AM, Langley PF, Nelson DR, Winter-Holt AJ, Woods FR. Metabolic pathway of paroxetine in animals and man and comparative pharmacological properties of its metabolites. ResearchGate. [Link]

-

Mohiuddin, A., & P.S., K. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

Enzyme Kinetics II MBI 527 2013. University of Louisville. [Link]

-

Obach, R. S. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Link. [Link]

-

Bloomer, J. C., et al. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes. Semantic Scholar. [Link]

-

DVS-233 (Wy-45233): In Vitro Metabolism In. accessdata.fda.gov. [Link]

-

Ring BJ, Bautz E, Bjornsson TD. (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes. Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

- 1. Paroxetine (Paxil)- CYP2D6 – MyDrugGenome [mydruggenome.org]

- 2. ClinPGx [clinpgx.org]

- 3. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes [pubmed.ncbi.nlm.nih.gov]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. Identification of cytochrome P450 isoforms involved in the metabolism of paroxetine and estimation of their importance for human paroxetine metabolism using a population-based simulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by high-performance liquid chromatography/electrospray ion trap mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Concise Review on Characteristics and Analytical Methods of Paroxetine [library.atmiya.net:8080]

The Biological Inactivity of N-Desmethyl Paroxetine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the pharmacological management of various psychiatric disorders. Its clinical efficacy is intrinsically linked to its robust interaction with the serotonin transporter (SERT). A pivotal aspect of its pharmacological profile, and a subject of interest for drug development professionals, is its metabolism. Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. This process leads to the formation of several metabolites, with the N-desmethylated form, N-Desmethyl Paroxetine, being a notable product. This technical guide provides an in-depth analysis of the biological activity of N-Desmethyl Paroxetine. Drawing upon available scientific literature, we will elucidate the established pharmacological profile of the parent compound, paroxetine, and subsequently present the compelling evidence for the pharmacological inactivity of its N-desmethyl metabolite. This guide will serve as a critical resource for researchers and clinicians seeking to understand the complete pharmacological picture of paroxetine and the implications of its metabolic fate.

Introduction: The Central Role of Paroxetine in Neuropsychopharmacology

Paroxetine is a phenylpiperidine derivative that exerts its therapeutic effects by potently and selectively inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1][2] This blockade of the serotonin transporter (SERT) leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[2] This mechanism of action underpins its efficacy in treating a wide range of conditions, including major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, and generalized anxiety disorder.[1]

The pharmacokinetics of paroxetine are characterized by good absorption after oral administration and extensive metabolism in the liver.[2] A key enzyme responsible for its metabolism is CYP2D6.[2] This metabolic pathway gives rise to various metabolites, and understanding their biological activity is crucial for a complete comprehension of the drug's overall effects and potential for drug-drug interactions.

The Pharmacological Profile of Paroxetine: A High-Affinity Ligand for the Serotonin Transporter

Paroxetine is distinguished by its high binding affinity for the serotonin transporter. In vitro studies have consistently demonstrated its potent inhibition of serotonin reuptake.